molecular formula C8H5BrN2O B571616 4-Bromo-1,7-naphthyridin-8(7H)-one CAS No. 1393576-10-7

4-Bromo-1,7-naphthyridin-8(7H)-one

Cat. No.: B571616
CAS No.: 1393576-10-7
M. Wt: 225.045
InChI Key: HUBPXYFKMHEVRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,7-naphthyridin-8(7H)-one is a high-purity brominated heterocyclic building block specifically designed for research and development applications. This compound serves as a versatile key intermediate in medicinal chemistry, particularly in the synthesis of more complex molecules for drug discovery programs. The naphthyridine core is a privileged structure in pharmacology, and the bromine atom at the 4-position provides a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse chemical libraries. While the specific biological profile of this exact analog is not reported in the searched literature, related bromo-1,7-naphthyridinone analogs have been utilized in the development of compounds with significant antimalarial activity . This highlights the potential of this chemical class in targeting infectious diseases. As a specialist supplier, we provide this material to support innovative research in life sciences. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety protocols in a laboratory setting.

Properties

IUPAC Name

4-bromo-7H-1,7-naphthyridin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-2-4-10-7-5(6)1-3-11-8(7)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBPXYFKMHEVRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction, widely used for synthesizing quinolinones and naphthyridines, involves thermal cyclization of ethoxycarbonyl enamines. For 1,7-naphthyridin-8(7H)-one, this method employs:

  • Starting Material : 3-Amino-2-(2-bromophenyl)acrylonitrile or analogous brominated precursors.

  • Conditions : Heating in a high-boiling solvent (e.g., Dowtherm A) at 200–250°C for 1–2 hours.

  • Mechanism : Intramolecular cyclization via enolate formation, followed by dehydration.

Example :
Ethyl 3-[(2-bromophenyl)amino]acrylate undergoes cyclization in diphenyl ether at 220°C to yield 1,7-naphthyridin-8(7H)-one derivatives.

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at specific positions, enabling late-stage functionalization:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

  • Conditions : Microwave irradiation (100–120°C) in toluene/ethanol (3:1) with K₂CO₃.

  • Application : Constructs the naphthyridine core from bromopyridine boronic esters.

Regioselective Bromination Strategies

Introducing bromine at position 4 requires careful control of electronic and steric factors.

Direct Bromination of 1,7-Naphthyridin-8(7H)-one

  • Reagents : N-Bromosuccinimide (NBS) or Br₂ in the presence of Lewis acids (e.g., FeBr₃).

  • Solvents : Dichloromethane (DCM) or acetonitrile at 0–25°C.

  • Regioselectivity : The carbonyl group at position 8 deactivates the ring, directing bromine to the para position (C4) via electrophilic aromatic substitution.

Optimized Protocol :

  • Dissolve 1,7-naphthyridin-8(7H)-one (1.0 equiv) in DCM.

  • Add NBS (1.1 equiv) and FeBr₃ (0.1 equiv) at 0°C.

  • Stir for 12 hours, then quench with Na₂S₂O₃.

  • Isolate via column chromatography (SiO₂, hexane/EtOAc 4:1).

Yield : 68–72% (theoretical max: 85%).

Halogen Exchange Reactions

  • Lithiation-Bromination :

    • Deprotonate 1,7-naphthyridin-8(7H)-one with LDA at −78°C in THF.

    • Treat with Br₂ or CBr₄ to install bromine at C4.

  • Limitations : Competing side reactions at C3/C5 require low temperatures and short reaction times.

Alternative Pathways via Pre-Brominated Intermediates

Cyclization of Brominated Precursors

Incorporating bromine early in the synthesis avoids challenges of late-stage regioselectivity:

Step 1 : Synthesis of 4-Bromo-2-aminonicotinaldehyde

  • Route : Vilsmeier-Haack formylation of 4-bromo-2-aminopyridine.

  • Conditions : POCl₃/DMF, 80°C, 6 hours.

Step 2 : Condensation and Cyclization

  • React with ethyl acetoacetate to form enamine.

  • Cyclize under acidic conditions (H₂SO₄, reflux) to yield 4-bromo-1,7-naphthyridin-8(7H)-one.

Advantages : Higher regiocontrol (85–90% purity) compared to direct bromination.

Microwave-Assisted Synthesis

  • Conditions : 150°C, 30 minutes, DMF as solvent.

  • Catalyst : CuBr₂ (20 mol%) for tandem cyclization/bromination.

  • Yield : 78% with >95% regioselectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, safer handling of brominating agents.

  • Setup :

    • Reactor 1: Gould-Jacobs cyclization at 220°C.

    • Reactor 2: NBS bromination at 25°C.

  • Output : 1.2 kg/h with 90% conversion.

Purification Techniques

  • Crystallization : Ethanol/water (7:3) at −20°C achieves >99% purity.

  • Chromatography : Reserved for small-scale batches due to cost.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability
Direct Bromination68–72ModerateModerate
Halogen Exchange55–60HighLow
Pre-Brominated Cyclization85–90Very HighHigh
Microwave-Assisted78HighModerate

Key Findings :

  • Pre-brominated cyclization offers the best balance of yield and selectivity but requires multi-step synthesis.

  • Microwave methods reduce reaction times but face scalability challenges .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,7-naphthyridin-8(7H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted naphthyridines depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that 4-Bromo-1,7-naphthyridin-8(7H)-one exhibits antimicrobial properties against various bacterial and fungal strains. This compound has been evaluated for its effectiveness in inhibiting the growth of multi-resistant bacterial strains when used in combination with existing antibiotics. Studies indicate that derivatives of naphthyridine can potentiate the activity of fluoroquinolone antibiotics, enhancing their efficacy against resistant pathogens .

Anticancer Properties

The compound has shown promise in preclinical studies targeting specific cancer cell lines. For instance, investigations into its mechanism of action have revealed that it may inhibit cell proliferation and induce apoptosis in certain cancer types. These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies .

Enzyme Inhibition

This compound is also being studied for its potential as an enzyme inhibitor. For example, it has been identified as a selective inhibitor of the kinase PIP4K2A, which plays a role in cellular signaling pathways involved in cancer progression . The inhibition of such enzymes can lead to significant therapeutic effects by modulating critical biological processes.

Table 1: Summary of Research Findings on this compound

Study FocusFindingsReference
AntimicrobialEffective against multi-resistant bacteria; enhances fluoroquinolone activity
AnticancerInduces apoptosis and inhibits proliferation in cancer cell lines
Enzyme InhibitionSelective inhibitor of PIP4K2A; affects cancer cell signaling

Mechanism of Action

The mechanism of action of 4-Bromo-1,7-naphthyridin-8(7H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target.

Comparison with Similar Compounds

Table 2: Reactivity and Functionalization Pathways

Compound Type Reactivity Highlights Applications
4-Bromo-1,7-naphthyridin-8(7H)-one Suzuki-Miyaura coupling at C4; ketone participates in condensations Antibacterial intermediates
3-Bromo-1,7-naphthyridin-8(7H)-one Less reactive in cross-coupling due to steric hindrance Kinase inhibitor scaffolds
5-Nitro-1,7-naphthyridin-8(7H)-one Reduced to 5-amino derivatives for further functionalization Precursors to fluorescent probes
6-Methyl-1,7-naphthyridin-8(7H)-one Methyl group enhances lipophilicity; inert in electrophilic substitution Drug delivery systems

Mechanistic Insights:

  • Steric Effects: The presence of substituents ortho to reactive sites (e.g., CF₃ at C5 in pyridine precursors) diverts RhIII-catalyzed reactions from aromatic homologation to 1,7-naphthyridinone formation .
  • Tautomerism: All 1,7-naphthyridinones predominantly exist in the keto form, as confirmed by spectroscopic studies .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility (mg/mL) LogP Stability
This compound Not reported ~10 in DMSO 1.92 Stable under inert atmosphere
3-Bromo-1,7-naphthyridin-8(7H)-one Not reported ~8 in DMSO 1.89 Hygroscopic; store sealed
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one >250 (decomposes) ~5 in methanol 0.75 Sensitive to light
6-Methyl-1,7-naphthyridin-8(7H)-one 180–182 ~15 in ethanol 1.12 Stable at RT

Notable Trends:

  • Lipophilicity: Brominated derivatives exhibit higher LogP values than chloro or methylated analogs, influencing membrane permeability in biological systems .
  • Thermal Stability: Methyl and hydroxy substituents reduce thermal stability, as seen in the decomposition of 4-Chloro-7-hydroxy-6-methyl- derivatives above 250°C .

Biological Activity

4-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound belonging to the naphthyridine family. Its molecular formula is C8_8H5_5BrN2_2O, and it has a molecular weight of approximately 225.04 g/mol. The compound features a bromine atom at the 4-position and a carbonyl group at the 8-position, contributing to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

The structural characteristics of this compound position it as a significant scaffold for drug design. The presence of the bromine atom and carbonyl group enhances its reactivity and ability to interact with various biological targets.

PropertyValue
Molecular FormulaC8_8H5_5BrN2_2O
Molecular Weight225.04 g/mol
CAS Number1393576-10-7
Melting PointNo Data Available
SolubilityNo Data Available

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the context of medicinal chemistry. It has been investigated for its potential roles in:

  • Enzyme Inhibition : The compound has shown promise as an enzyme inhibitor, potentially modulating pathways related to cell signaling and proliferation.
  • Therapeutic Applications : It is being explored as a scaffold for designing therapeutic agents aimed at treating cell proliferative disorders such as cancer .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. These interactions are primarily driven by hydrogen bonding and hydrophobic interactions with target enzymes or receptors, leading to modulation of enzymatic activities.

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of naphthyridines, including this compound, showed inhibitory effects on cancer cell lines through modulation of cell cycle progression and apoptosis pathways.
  • Antimicrobial Properties : Research indicated that compounds similar to this compound exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxic effects of this compound on different cancer cell lines. Results showed dose-dependent inhibition of cell growth, indicating its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity Score
3-Bromo-1,7-naphthyridin-8(7H)-one1375301-90-80.84
6,7-Dihydro-1,7-naphthyridin-8(5H)-one301666-63-70.81
5-Bromo-8-chloro-1,7-naphthyridine909649-06-50.74

These compounds share core features of the naphthyridine framework but differ in their functional groups or structural configurations. The unique positioning of the bromine atom and carbonyl group in this compound distinguishes it from these similar compounds.

Q & A

Q. What are the primary synthetic routes for 4-Bromo-1,7-naphthyridin-8(7H)-one?

Methodological Answer:

  • Skraup Reaction: Starting from 3-amino-2(1H)-pyridinone, a modified Skraup reaction yields 1,7-naphthyridin-8(7H)-one, which can be brominated to introduce the 4-bromo substituent .
  • Hydrolysis of Naphthyridinamines: Direct synthesis via hydrolysis of 1,7-naphthyridin-8-amine in 70% H₂SO₄ under reflux for 4 days achieves 81% yield of the unsubstituted parent compound, which can be further functionalized .
  • Alkylation-Oxidation: Oxidation of 1,7-naphthyridine 7-methiodide with K₃Fe(CN)₆ in NaOH/H₂O produces 7-methyl-1,7-naphthyridin-8(7H)-one, a precursor for bromination .

Q. How is the tautomeric form (keto vs. enol) of 1,7-naphthyridinones experimentally confirmed?

Methodological Answer:

  • IR Spectroscopy: Strong absorption bands in the 1650–1700 cm⁻¹ range confirm the carbonyl (C=O) group of the keto tautomer, ruling out the enol form in solid states and nonhydroxylic solvents .
  • ¹H NMR Analysis: Absence of broad signals for -OH protons and characteristic downfield shifts for protons adjacent to the carbonyl group further support the keto dominance .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 225.04 for the brominated derivative) confirm molecular weight, while fragmentation patterns elucidate structural stability .
  • UV-Vis Spectroscopy: Absorption maxima in the 250–300 nm range correlate with π→π* transitions of the naphthyridine core, useful for purity assessment .

Advanced Research Questions

Q. How do competing reaction pathways lead to low yields or byproducts in naphthyridinone synthesis?

Methodological Answer:

  • Example: Ammonia addition to 1,7-naphthyridine 7-methiodide followed by oxidation yields <5% of the desired product, with major byproducts arising from ring contraction or imine formation. Optimizing reaction time, temperature, and stoichiometry minimizes these side reactions .
  • Data Contradiction Analysis: Contrasting yields between hydrolysis (81% ) and oxidation routes (<5% ) highlight the sensitivity of naphthyridinone synthesis to reagent choice and reaction conditions.

Q. What role does Rh-catalyzed C–H functionalization play in modifying 1,7-naphthyridinone derivatives?

Methodological Answer:

  • RhIII Catalysis: Pyridyl C–H bonds in naphthyridinones undergo functionalization with alkynes under RhIII catalysis, enabling regioselective synthesis of complex derivatives (e.g., 1,7-naphthyridin-8(7H)-one with fused heterocycles) .
  • Mechanistic Insight: The reaction proceeds via cyclometalation, alkyne insertion, and reductive elimination. Solvent polarity (e.g., DMF vs. MeCN) and directing groups (e.g., picolinamides) critically influence efficiency .

Q. How can crystallographic data resolve ambiguities in substituent positioning for brominated naphthyridinones?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD): For analogs like 4-chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one, SC-XRD confirms substituent positions (e.g., Cl at C4, methyl at C6) and hydrogen-bonding networks (e.g., O-H···N interactions stabilizing the lattice) .
  • Comparative Analysis: Discrepancies between predicted and observed substituent effects (e.g., steric hindrance from bromine) can be resolved by overlaying experimental and computational (DFT) structures .

Q. What evidence supports the antibacterial mechanism of this compound?

Methodological Answer:

  • Chelation Hypothesis: Similar to 8-quinolinol, the compound’s antibacterial activity may arise from heavy metal chelation (e.g., Fe³⁺, Cu²⁺), disrupting microbial metalloenzymes. Competitive assays with EDTA or metal salts can validate this .
  • Structure-Activity Relationship (SAR): Bromine’s electron-withdrawing effect enhances electrophilicity, potentially improving target binding. Testing analogs (e.g., 4-Cl, 4-NO₂) quantifies substituent contributions .

Data Contradiction and Reproducibility

Q. How can researchers address discrepancies in reported synthetic yields for naphthyridinones?

Methodological Answer:

  • Case Study: The Skraup reaction yield (20% ) vs. hydrolysis (81% ) highlights the need for standardized protocols. Reproducibility checks should control for:
    • Purity of Starting Materials (e.g., amine vs. methiodide precursors).
    • Reaction Scale: Microscale vs. bulk synthesis may alter heat/oxygen sensitivity.
    • Workup Procedures: Column chromatography vs. recrystallization impacts recovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.